5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC18642512
Molecular Formula: C11H11IN2O
Molecular Weight: 314.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11IN2O |
|---|---|
| Molecular Weight | 314.12 g/mol |
| IUPAC Name | 4-iodo-1-methyl-5-phenylmethoxypyrazole |
| Standard InChI | InChI=1S/C11H11IN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
| Standard InChI Key | BPJPDEFAWPRFKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)I)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
The compound’s IUPAC name, 4-iodo-1-methyl-5-phenylmethoxypyrazole, reflects its substitution pattern (Table 1). Its canonical SMILES string (CN1C(=C(C=N1)I)OCC2=CC=CC=C2) and InChIKey (BPJPDEFAWPRFKT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remain unpublished.
Table 1: Chemical Identity of 5-(Benzyloxy)-4-iodo-1-methyl-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.12 g/mol |
| IUPAC Name | 4-iodo-1-methyl-5-phenylmethoxypyrazole |
| SMILES | CN1C(=C(C=N1)I)OCC2=CC=CC=C2 |
| InChIKey | BPJPDEFAWPRFKT-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
Regiochemical Considerations
The positional isomer 3-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole (PubChem CID: 70813033) shares the same molecular formula but places the benzyloxy group at the 3-position . This subtle difference significantly impacts electronic distribution and reactivity, underscoring the importance of regioselective synthesis (discussed in Section 3).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 5-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole typically involves multi-step sequences starting from simpler pyrazole precursors (Figure 1) . A representative route includes:
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Pyrazole Ring Formation: Condensation of hydrazines with ynones or β-keto esters.
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Benzyloxy Introduction: Nucleophilic substitution or Mitsunobu reaction to install the benzyloxy group at C5.
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Iodination: Electrophilic aromatic iodination at C4 using iodine monochloride (ICl) or -iodosuccinimide (NIS) .
Figure 1: Hypothetical Synthesis Pathway
Regioselectivity during iodination is critical. Studies on pyrazole trifluoroborates demonstrate that electron-donating groups (e.g., benzyloxy) direct electrophilic substitution to adjacent positions, favoring C4 iodination .
Halogen Exchange and Cross-Coupling
The iodine atom at C4 serves as a handle for further functionalization. Suzuki-Miyaura cross-coupling with aryl boronic acids can replace iodine with aromatic groups, enabling access to polyfunctionalized pyrazoles . For example, palladium-catalyzed coupling with phenylboronic acid would yield 5-benzyloxy-4-phenyl-1-methyl-1H-pyrazole, a potential pharmacophore.
Physicochemical Properties
Stability and Solubility
As an iodinated aromatic compound, 5-(benzyloxy)-4-iodo-1-methyl-1H-pyrazole is light-sensitive and requires storage in amber vials at –20°C. Predicted logP values (e.g., using XLogP3) suggest moderate hydrophobicity, favoring solubility in dichloromethane or THF over water.
Spectroscopic Data
While experimental NMR or IR spectra are unavailable, computational predictions align with related compounds:
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NMR: Expected signals include δ 7.3–7.5 (benzyl aromatic protons), δ 5.1 (OCH2Ph), and δ 3.9 (N–CH3).
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NMR: Peaks near δ 160 (C–O), δ 140 (C–I), and δ 40 (N–CH3).
Comparative Analysis of Structural Analogs
Table 2: Comparison with Pyrazole Analogs
The 1,1-difluoroethyl analog exhibits reduced steric bulk compared to benzyloxy derivatives, potentially enhancing membrane permeability in agrochemicals.
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